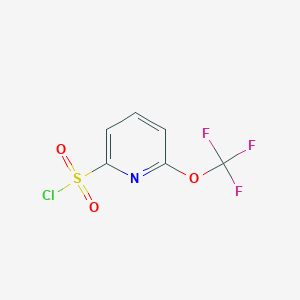
2-(Trifluoromethoxy)pyridine-6-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(trifluoromethoxy)pyridine-2-sulfonyl chloride is a chemical compound known for its unique structural properties and reactivity. It contains a trifluoromethoxy group attached to a pyridine ring, which is further substituted with a sulfonyl chloride group. This combination of functional groups makes it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethoxy)pyridine-2-sulfonyl chloride typically involves the introduction of the trifluoromethoxy group onto a pyridine ring, followed by sulfonylation. One common method involves the reaction of 6-hydroxy-2-pyridinesulfonyl chloride with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of 6-(trifluoromethoxy)pyridine-2-sulfonyl chloride often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethoxy)pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The trifluoromethoxy group can participate in oxidation and reduction reactions, leading to the formation of different functionalized pyridine derivatives.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of transition metal catalysts to form complex organic molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Transition metal catalysts such as palladium and copper are often employed in coupling reactions.
Solvents: Anhydrous solvents like dichloromethane and tetrahydrofuran are typically used to prevent hydrolysis of the sulfonyl chloride group.
Major Products
The major products formed from these reactions include sulfonamide, sulfonate, and sulfonothioate derivatives, as well as various functionalized pyridine compounds.
Scientific Research Applications
6-(trifluoromethoxy)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(trifluoromethoxy)pyridine-2-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The trifluoromethoxy group can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific derivatives and their applications.
Comparison with Similar Compounds
Similar Compounds
- 6-(trifluoromethyl)pyridine-2-sulfonyl chloride
- 6-(trifluoromethyl)pyridine-3-sulfonyl chloride
- 6-(trifluoromethoxy)pyridine-3-sulfonyl chloride
Uniqueness
6-(trifluoromethoxy)pyridine-2-sulfonyl chloride is unique due to the presence of both the trifluoromethoxy and sulfonyl chloride groups on the pyridine ring. This combination imparts distinct reactivity and properties, making it a valuable intermediate in various chemical syntheses and applications.
Properties
Molecular Formula |
C6H3ClF3NO3S |
|---|---|
Molecular Weight |
261.61 g/mol |
IUPAC Name |
6-(trifluoromethoxy)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H3ClF3NO3S/c7-15(12,13)5-3-1-2-4(11-5)14-6(8,9)10/h1-3H |
InChI Key |
BGAMDDXBINAIHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)Cl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















